molecular formula C9H10F3NO2 B566935 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 1263280-07-4

2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No.: B566935
CAS No.: 1263280-07-4
M. Wt: 221.179
InChI Key: ISBFCMOGUHRWRM-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to a hexahydrocyclopenta[c]pyrrol-5(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves the reaction of hexahydrocyclopenta[c]pyrrol-5(1H)-one with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Catalyst: A base such as triethylamine to neutralize the by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl trifluoroacetate: Another compound with a trifluoroacetyl group, used in similar synthetic applications.

    2,2,2-Trifluoroethyl acrylate: Utilized in polymer chemistry for the synthesis of specialized materials.

Uniqueness

2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one is unique due to its hexahydrocyclopenta[c]pyrrol-5(1H)-one core, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for specific research applications where other trifluoroacetyl derivatives may not be suitable.

Properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-3-5-1-7(14)2-6(5)4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFCMOGUHRWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677560
Record name 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445389-16-2
Record name 2-(Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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